4-hydroxyphenylisothiocyanate

Catalog No.
S705067
CAS No.
2131-60-4
M.F
C7H5NOS
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxyphenylisothiocyanate

CAS Number

2131-60-4

Product Name

4-hydroxyphenylisothiocyanate

IUPAC Name

4-isothiocyanatophenol

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C7H5NOS/c9-7-3-1-6(2-4-7)8-5-10/h1-4,9H

InChI Key

HIPHYBWWZWRZOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=S)O

Synonyms

4-Isothiocyanatophenol, 4-Hydroxyphenylisothiocyanate

Canonical SMILES

C1=CC(=CC=C1N=C=S)O

Antibacterial and Antifungal Activity

PIC exhibits promising antibacterial and antifungal properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains, such as Candida albicans []. The mechanism of action is believed to involve disruption of the cell membrane and inhibition of protein synthesis in these microorganisms []. Research suggests PIC's potential as a natural alternative to conventional antibiotics and antifungals, particularly in the fight against emerging drug-resistant pathogens [].

Anti-inflammatory Properties

PIC has demonstrated anti-inflammatory properties in various studies. It is believed to suppress the production of pro-inflammatory mediators, such as cytokines and inflammatory enzymes, thereby reducing inflammation []. Research suggests its potential application in treating inflammatory conditions like arthritis and inflammatory bowel disease [, ].

Anticancer Activity

Several studies have explored the potential of PIC as an anticancer agent. It has been shown to induce cell death in various cancer cell lines and inhibit cancer cell proliferation [, ]. The exact mechanisms involved are under investigation, but they may include the induction of apoptosis (programmed cell death) and the inhibition of cell signaling pathways essential for cancer cell growth and survival [, ]. Further research is needed to evaluate the potential of PIC for cancer treatment and its efficacy in preclinical and clinical settings.

Other Potential Applications

Apart from the aforementioned areas, PIC is being explored for its potential applications in various other fields:

  • Food safety: Due to its antimicrobial properties, PIC is being investigated for its potential use in food preservation to prevent the growth of foodborne pathogens [].
  • Agriculture: Research suggests that PIC may have insecticidal properties, making it a potential candidate for the development of natural insecticides [].

4-Hydroxyphenylisothiocyanate is an organic compound characterized by the presence of both a hydroxy group and an isothiocyanate functional group. Its chemical formula is C7H6N2OSC_7H_6N_2OS, and it is classified as a phenolic isothiocyanate. This compound is notable for its structural features, which include a phenolic ring substituted at the para position with an isothiocyanate group. The compound exists as a solid at room temperature and has been studied for its potential biological activities and synthetic applications.

  • Antimicrobial activity: Studies indicate it might have activity against certain bacteria and fungi, potentially due to its interaction with cellular components [].
Typical of isothiocyanates, including nucleophilic substitutions and thiourea formation. In reactions with nucleophiles such as amines and thiols, it can form corresponding thioureas or thioamides. The reactivity of the isothiocyanate group allows it to interact with amino acids and other biomolecules, leading to diverse products depending on the reaction conditions and reagents used .

Research indicates that 4-hydroxyphenylisothiocyanate exhibits significant biological activity, particularly in its ability to modulate cellular processes. Isothiocyanates are known for their potential anticancer properties, attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that compounds in this class can interact with various biological targets, including enzymes involved in detoxification pathways, thus enhancing their protective effects against carcinogenesis .

The synthesis of 4-hydroxyphenylisothiocyanate typically involves the reaction of 4-hydroxyphenylamine with carbon disulfide followed by treatment with an appropriate halide. Various methods have been explored to optimize yields and purity, including solvent-free conditions and the use of different catalysts. For example, reactions conducted under acidic conditions have shown promise in producing high yields of the desired product .

This compound has several applications in research and industry:

  • Pharmaceutical Research: Due to its biological activity, it is investigated for potential use in developing anticancer drugs.
  • Agricultural Chemistry: It may be utilized for its pesticidal properties, similar to other isothiocyanates which exhibit herbicidal effects.
  • Chemical Synthesis: It serves as a useful intermediate in organic synthesis for creating more complex molecules.

Interaction studies involving 4-hydroxyphenylisothiocyanate have demonstrated its ability to react with various biomolecules, particularly amino acids. For instance, it has been shown to form stable adducts with nucleophilic amino acid side chains, which can lead to modifications of proteins and enzymes. This reactivity underlines its potential as a tool for probing biological systems and understanding protein interactions .

Several compounds share structural similarities with 4-hydroxyphenylisothiocyanate, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
PhenylisothiocyanateContains a phenyl group attached to an isothiocyanateAnticancer properties
4-HydroxybenzylisothiocyanateSimilar phenolic structure but different substituentsPotentially lower reactivity
2-HydroxyphenylisothiocyanateHydroxy group at ortho positionDifferent interaction profile
BenzylisothiocyanateBenzene ring without hydroxyl substitutionBroad-spectrum biological activity

The uniqueness of 4-hydroxyphenylisothiocyanate lies in its specific substitution pattern on the phenolic ring, which influences its reactivity and biological interactions compared to these similar compounds.

XLogP3

2.7

LogP

2.74 (LogP)

Appearance

Purity:99.5%Pale yellow needles

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

2131-60-4

General Manufacturing Information

Phenol, 4-isothiocyanato-: INACTIVE

Dates

Last modified: 08-15-2023

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